![molecular formula C22H19F3N2O2 B6546897 N-(2,4-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946332-58-7](/img/structure/B6546897.png)
N-(2,4-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
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Description
N-(2,4-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H19F3N2O2 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.13986234 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(2,4-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a dihydropyridine ring and trifluoromethyl group, suggest various biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory and anti-cancer properties, as well as its interaction with specific molecular targets.
Chemical Structure and Properties
The molecular formula of the compound is C21H20F3N2O2, with a molecular weight of approximately 400.14 g/mol. Its structure includes:
- Dihydropyridine ring : A common feature in many pharmacologically active compounds.
- Trifluoromethyl group : Known to enhance biological activity by increasing lipophilicity and metabolic stability.
- Carboxamide functional group : Often associated with enhanced binding affinity to biological targets.
Anti-inflammatory Activity
Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The compound has been shown to reduce inflammation in various in vitro models, suggesting its potential for treating inflammatory diseases.
Anti-cancer Properties
Research highlights the compound's potential as an anti-cancer agent. It appears to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines, including those resistant to conventional therapies. The mechanism of action may involve:
- Inhibition of key signaling pathways : Such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.
- Modulation of apoptosis-related proteins : Enhancing the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.
The biological activity of this compound is attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in inflammatory processes and cancer progression.
- Receptor Binding : It likely binds to receptors that modulate cellular responses to inflammation and tumor growth.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into the structure-activity relationship (SAR). The following table summarizes some related compounds and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(2-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl} | Dihydropyridine ring | Anti-inflammatory |
4-(trifluoromethyl)aniline derivative | Trifluoromethyl group | Anticancer |
1,2-Dihydropyridine derivatives | Dihydropyridine structure | Various pharmacological properties |
This comparison underscores the unique combination of functional groups in this compound that may enhance its therapeutic potential.
Case Studies
Recent research has documented several case studies involving this compound:
- In vitro studies on cancer cell lines : Demonstrated significant cytotoxic effects on breast and lung cancer cells at micromolar concentrations.
- Animal models for inflammation : Showed reduced edema and inflammatory markers after administration of the compound in models of arthritis.
These studies provide a foundation for further exploration into clinical applications.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2/c1-14-5-10-19(15(2)12-14)26-20(28)18-4-3-11-27(21(18)29)13-16-6-8-17(9-7-16)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONGYGRXXJEIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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